molecular formula C17H21NO4 B13922089 ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate

ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate

Cat. No.: B13922089
M. Wt: 303.35 g/mol
InChI Key: JZMHZLOEQUEYIF-UHFFFAOYSA-N
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Description

Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate is an indole derivative featuring a 4-ethoxy-4-oxobutyl substituent at the indole nitrogen (N1) and an ethyl ester group at the C2 position. The 4-ethoxy-4-oxobutyl chain introduces flexibility and lipophilicity, which may modulate solubility and biological activity .

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

ethyl 1-(4-ethoxy-4-oxobutyl)indole-2-carboxylate

InChI

InChI=1S/C17H21NO4/c1-3-21-16(19)10-7-11-18-14-9-6-5-8-13(14)12-15(18)17(20)22-4-2/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3

InChI Key

JZMHZLOEQUEYIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCN1C2=CC=CC=C2C=C1C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

Step Description Key Reagents and Conditions Notes
1 Indole Core Formation Fischer indole synthesis: phenylhydrazine + aldehyde/ketone under acidic conditions Establishes the indole skeleton essential for further modifications
2 Introduction of Carboxylate Group at C2 Esterification or direct substitution to introduce ethyl carboxylate at C2 position Usually involves selective protection/deprotection steps
3 Attachment of 4-ethoxy-4-oxobutyl Side Chain at N1 Alkylation of indole nitrogen with 4-ethoxy-4-oxobutyl halide (e.g., bromide or iodide) under basic conditions Palladium-catalyzed C–H alkylation methods have been reported for regioselective functionalization of indoles
4 Optional Formylation (if applicable) Vilsmeier-Haack reaction using DMF and POCl3 to introduce formyl group at C3 (for derivatives) Can be performed before or after alkylation depending on synthetic strategy

Detailed Procedure Example (Adapted from Literature)

  • A 1H-indole substrate (1 mmol) is combined with norbornene (2 mmol), potassium carbonate (2 mmol), and palladium(II) chloride bis(acetonitrile) complex (0.1 mmol) in a solvent such as dimethylacetamide with a small amount of water.
  • The alkyl bromide (4-ethoxy-4-oxobutyl bromide, 2 mmol) is added under inert atmosphere after degassing.
  • The reaction mixture is stirred at 70–90 °C under argon for several hours until completion (monitored by thin-layer chromatography).
  • After cooling, the mixture is diluted with diethyl ether, filtered, and concentrated.
  • The crude product is purified by flash column chromatography on silica gel to yield the alkylated indole derivative.

This palladium/norbornene cocatalyzed method enables regioselective C–H alkylation at the indole nitrogen, offering high yields and functional group tolerance.

Reaction Conditions and Optimization

Parameter Typical Condition Effect on Yield and Purity
Catalyst PdCl2(MeCN)2 (10 mol%) Essential for regioselective alkylation; higher loading can improve conversion but increase cost
Base K2CO3 or KHCO3 Neutralizes acid byproducts; choice affects reaction rate and selectivity
Solvent DMA, DMF, or DMSO with small water content Polar aprotic solvents facilitate catalyst activity; water improves solubility and reaction kinetics
Temperature 60–90 °C Higher temperature increases rate but may cause side reactions
Atmosphere Argon or air balloon pressure Inert atmosphere prevents oxidation of sensitive intermediates

Optimization of these parameters is crucial for maximizing yield and purity, especially for scale-up in industrial settings.

Purification Techniques

  • Flash Column Chromatography: Silica gel with dry loading is commonly used to separate the product from impurities.
  • Recrystallization: From suitable solvents to improve purity.
  • Extraction: Sequential washes with water and organic solvents to remove inorganic salts and residual reagents.

Chemical Reaction Analysis and Variations

This compound can undergo further transformations:

Reaction Type Reagents Products Notes
Oxidation Potassium permanganate, chromium trioxide Conversion of formyl to carboxylic acid derivatives Alters polarity and biological activity
Reduction Sodium borohydride, lithium aluminum hydride Reduction of formyl to hydroxymethyl group Useful for generating alcohol derivatives
Substitution Amines, thiols under basic conditions Replacement of ethoxy group with other nucleophiles Expands chemical diversity for SAR studies

Research Findings and Applications

  • The palladium/norbornene cocatalytic system for direct C–H alkylation of indoles has been demonstrated to be efficient and regioselective, enabling the synthesis of various indole derivatives including this compound.
  • This compound serves as a versatile intermediate in medicinal chemistry for synthesizing potential anti-inflammatory and anticancer agents due to its indole core and functional side chains.
  • Its derivatives are also explored in material sciences for organic semiconductors and related applications.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Reaction Conditions Yield Range Reference
Indole Core Synthesis Fischer indole synthesis Phenylhydrazine, aldehyde/ketone, acid Acidic medium, reflux 70–85%
Carboxylate Introduction Esterification or substitution Ethanol, acid chlorides or esters Mild heating, base 75–90%
N1-Alkylation Pd(II)/norbornene catalyzed C–H alkylation PdCl2(MeCN)2, norbornene, K2CO3, alkyl bromide 70–90 °C, inert atmosphere 65–85%
Optional Formylation Vilsmeier-Haack reaction DMF, POCl3 0–50 °C 60–80%

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors, influencing biological processes such as cell signaling and gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at N1 and C2

Methyl 1-(4-Ethoxy-4-oxobutyl)-4-(4-(benzyloxy)phenyl)-1H-pyrrole-2-carboxylate
  • Core Structure : Pyrrole instead of indole.
  • Substituents : A benzyloxy-phenyl group at C4 and methyl ester at C2.
  • The bulky benzyloxy-phenyl group may hinder membrane permeability but enhance target binding specificity .
Methyl 1-(4-Chlorobenzyl)-1H-indole-2-carboxylate
  • Substituents : 4-Chlorobenzyl at N1 and methyl ester at C2.
  • The rigid benzyl group may improve crystallinity but reduce solubility compared to the flexible 4-ethoxy-4-oxobutyl chain .
Ethyl 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxylate
  • Substituents : Bromo at C5 and 4-chlorobenzyl at N1.
  • The dual halogen substitution may confer cytotoxicity, as seen in related anticancer studies .

Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight Key Functional Groups
Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate Not reported 307.34 Ethyl ester, ethoxy-oxobutyl
Ethyl 4-isopropyl-1H-indole-2-carboxylate Not reported 231.29 Isopropyl at C4
Ethyl 4-nitro-1H-indole-2-carboxylate Not reported 264.24 Nitro at C4
Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate Not reported 328.18 Bromo at C4, methoxy at C5
  • Solubility : Nitro and bromo substituents (e.g., Ethyl 4-nitro-1H-indole-2-carboxylate) reduce aqueous solubility due to increased hydrophobicity .

Biological Activity

Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparisons with related compounds.

This compound can be synthesized through various organic reactions. The general synthetic route involves:

  • Formation of the Indole Core : Using indole derivatives and appropriate reagents.
  • Esterification : Reaction of the indole with ethyl chloroacetate or similar compounds.
  • Functionalization : Introduction of the 4-ethoxy-4-oxobutyl group via nucleophilic substitution.

The molecular formula is C17H21NO4C_{17}H_{21}NO_4 with a molecular weight of approximately 303.353 g/mol .

Antimicrobial and Anticancer Properties

Research indicates that compounds with indole structures, including this compound, exhibit significant antimicrobial and anticancer activities. In particular:

  • Antimicrobial Activity : Studies have shown that indole derivatives can inhibit the growth of various bacteria and fungi . The compound's structure suggests potential interactions with microbial cell membranes or metabolic pathways.
  • Anticancer Activity : Indole derivatives have been explored for their ability to inhibit cancer cell proliferation. For instance, modifications to the indole core can enhance binding to cancer-related targets, leading to increased cytotoxicity against tumor cells .

The proposed mechanism for the biological activity of this compound involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cell proliferation and survival pathways, such as kinases .
  • Receptor Interaction : It may interact with specific cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells .
  • Metal Chelation : Similar compounds have shown ability to chelate metal ions, which is crucial for the activity of certain enzymes, particularly in viral replication processes .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related indole compounds, providing insights into their potential therapeutic applications:

StudyCompoundActivityIC50 Value
Indole-2-carboxylic acidHIV Integrase Inhibition32.37 μM
N-hydroxyindolesAntibacterialPotent against Gram-positive bacteria
Various Indole DerivativesAntitumor ActivityIC50 values ranging from 10 μM to 15 μM

Comparison with Similar Compounds

This compound can be compared with other indole derivatives to assess its unique properties:

Compound NameStructureNotable Activities
Methyl 1H-indole-2-carboxylateSimilar backboneAntifungal, anti-inflammatory
Ethyl indole-2-carboxylateBasic indole structureAnticancer properties

Q & A

Q. How can researchers optimize the regioselectivity of Friedel-Crafts acylation in synthesizing ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate?

Friedel-Crafts acylation of indole-2-carboxylate derivatives often yields regioisomeric mixtures. To optimize regioselectivity, reaction conditions (e.g., solvent, catalyst, temperature) must be systematically tested. For example, using AlCl₃ as a catalyst with maleic anhydride favors 5- or 7-substitution on the indole ring, depending on substituents like methoxy groups. Crystallization or chromatographic purification is typically required to isolate the desired regioisomer .

Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR and selective INEPT experiments confirm substitution patterns and regioselectivity. For instance, coupling constants in aromatic regions distinguish 5- vs. 7-substituted indoles .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry and provides definitive structural confirmation .
  • HPLC-MS : Validates purity (>95%) and molecular weight alignment with theoretical values .

Q. What are the recommended storage conditions to ensure compound stability?

The compound is stable under standard laboratory storage (2–8°C in airtight containers, protected from light and moisture). Decomposition risks arise from prolonged exposure to high temperatures (>40°C) or acidic/basic environments .

Q. What toxicity profiles should researchers consider when handling this compound?

Acute toxicity (oral LD₅₀: Category 4, H302) and irritant effects (skin: Category 2, H315; eyes: Category 2A, H319) are documented. Use PPE (gloves, goggles) and work in a fume hood. No carcinogenic risks are reported per IARC guidelines .

Advanced Research Questions

Q. How do electronic and steric effects influence regioselectivity in electrophilic substitutions on the indole ring?

Substituents like methoxy groups alter electron density, directing electrophiles to specific positions. For example, 6-methoxy-indole-2-carboxylate derivatives exhibit exclusive 7-regioselectivity due to steric hindrance and resonance effects. Computational modeling (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. Can computational methods (e.g., quantum chemistry) streamline reaction design for derivatives of this compound?

Yes. Tools like COMSOL Multiphysics integrated with AI enable reaction path searches, transition-state analysis, and condition optimization. For example, ICReDD’s hybrid computational-experimental workflows reduce trial-and-error by predicting optimal catalysts and solvents .

Q. How can aza-Michael additions expand the functionalization of this compound for medicinal chemistry applications?

The 4-oxobut-2-enoic acid moiety undergoes aza-Michael additions with chiral amines to synthesize γ-oxo/hydroxy amino acids. This method is scalable and enantioselective when using CIAT (catalytic asymmetric transfer hydrogenation) protocols .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for regioisomeric products?

  • Comparative Analysis : Cross-reference experimental shifts with computed NMR spectra (e.g., using Gaussian or ADF software).
  • Isotopic Labeling : Deuterated analogs or NOE experiments clarify spatial arrangements.
  • Crystallographic Validation : Resolves ambiguous assignments from overlapping peaks .

Q. What green chemistry approaches can minimize waste in large-scale synthesis?

  • Solvent Selection : Replace acetic acid (used in reflux) with biodegradable solvents (e.g., cyclopentyl methyl ether).
  • Catalyst Recycling : Immobilize AlCl₃ on silica gel to reduce metal waste.
  • Flow Chemistry : Continuous processes improve yield and reduce energy consumption .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate experimental results with computational predictions and orthogonal techniques (e.g., IR, UV-Vis) to address inconsistencies .
  • Experimental Design : Use factorial design (e.g., 2³ factorial matrix) to evaluate the impact of variables like temperature, catalyst loading, and solvent polarity on yield and regioselectivity .

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